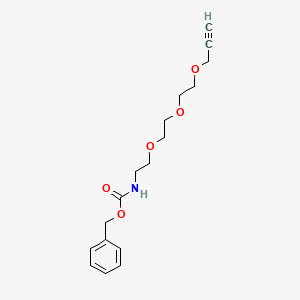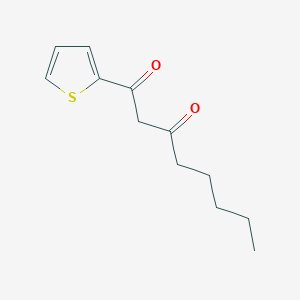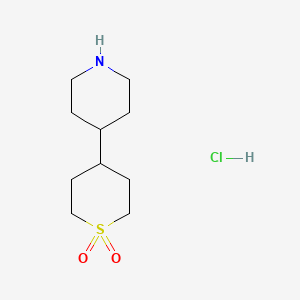
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is a chemical compound that features a piperidine ring and a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a platinum catalyst to achieve high reaction selectivity and yield . The reaction conditions often include the use of aqueous hydrochloric acid to quench the reaction mixture and separate the organic layer .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions, which allow for efficient scaling up of the synthesis process. These methods often utilize microwave irradiation to achieve cyclocondensation in an alkaline aqueous medium .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the piperidine ring .
Scientific Research Applications
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with hypoxia-inducible factor 1 pathways, promoting or inhibiting the expression of target genes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- 1-(4-Fluorobenzyl)piperidin-4-yl methanol
- 1-(3,4-Dichlorobenzyl)piperidin-4-yl methanol
- 1-(4-Bromobenzyl)piperidin-4-yl methanol
Uniqueness
4-(Piperidin-4-yl)-1lambda6-thiane-1,1-dione hydrochloride is unique due to its specific combination of a piperidine ring and a thiane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H20ClNO2S |
|---|---|
Molecular Weight |
253.79 g/mol |
IUPAC Name |
4-piperidin-4-ylthiane 1,1-dioxide;hydrochloride |
InChI |
InChI=1S/C10H19NO2S.ClH/c12-14(13)7-3-10(4-8-14)9-1-5-11-6-2-9;/h9-11H,1-8H2;1H |
InChI Key |
UTBOJHCASVUTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CCS(=O)(=O)CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


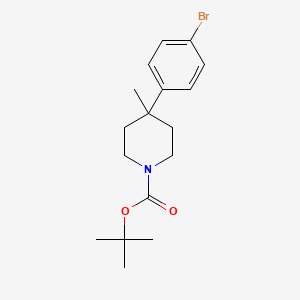

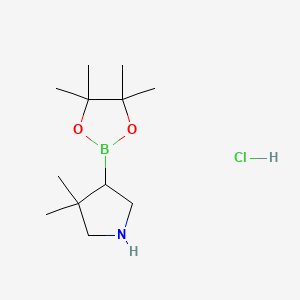
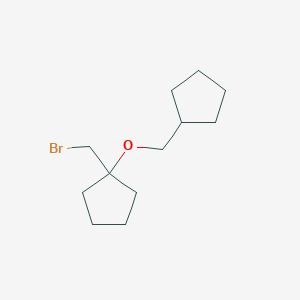

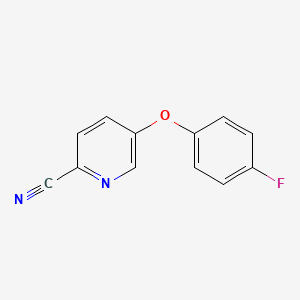

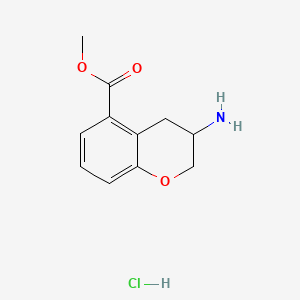
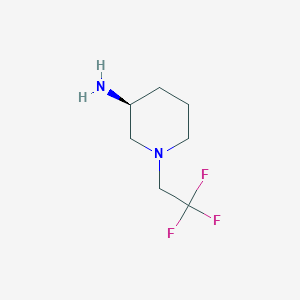

![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)

